2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate
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Overview
Description
2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate is a complex organic compound that features a combination of pyrimidine, indole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound shares the pyrimidine and imino groups but differs in the indole and phenyl components.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another related compound with a similar pyrimidine structure but different functional groups.
Uniqueness
The uniqueness of 2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N6O3 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[2-[[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]amino]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C27H28N6O3/c1-17-15-18(2)31-27(30-17)33-26(28-14-13-21-16-29-23-12-8-7-11-22(21)23)32-25(35)24(36-19(3)34)20-9-5-4-6-10-20/h4-12,15-16,24,29H,13-14H2,1-3H3,(H2,28,30,31,32,33,35) |
InChI Key |
NXUFLJRGOXPOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)OC(=O)C)C |
Origin of Product |
United States |
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